Losmiprofen

Vue d'ensemble

Description

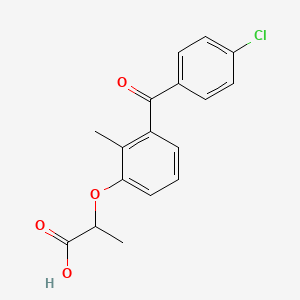

Le Losmiprofène est un anti-inflammatoire non stéroïdien (AINS) connu pour ses propriétés analgésiques. Il est principalement utilisé dans les milieux de recherche pour étudier les mécanismes de soulagement de la douleur et l’inflammation . La formule chimique du Losmiprofène est C₁₇H₁₅ClO₄, et sa masse molaire est de 318,75 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Losmiprofène peut être synthétisé à partir de l’éthyl 2-(3-(4-chlorobenzoyl)-2-méthylphénoxy)propanoate . La réaction implique l’utilisation d’eau et de carbonate de sodium dans l’éthanol à température ambiante . Le rendement de cette méthode de synthèse est d’environ 75 % .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du Losmiprofène ne soient pas largement documentées, la synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Losmiprofène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du Losmiprofène, conduisant à la formation de dérivés oxydés.

Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène peut réduire le Losmiprofène en ses formes réduites correspondantes.

Substitution : Le Losmiprofène peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde) sont couramment utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.

4. Applications de la recherche scientifique

Le Losmiprofène est largement utilisé dans la recherche scientifique en raison de ses propriétés anti-inflammatoires et analgésiques . Voici quelques applications clés :

Chimie : Étudier les propriétés chimiques et les réactions du Losmiprofène pour développer de nouveaux dérivés avec une efficacité accrue.

Biologie : Enquêter sur les effets biologiques du Losmiprofène sur les processus et les voies cellulaires.

Médecine : Explorer ses utilisations thérapeutiques potentielles dans le traitement de la douleur et des affections liées à l’inflammation.

Industrie : Utiliser le Losmiprofène dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Scientific Research Applications

Losmiprofen's applications in scientific research are diverse, ranging from basic chemistry to clinical studies. Below are key areas where this compound is utilized:

1. Chemistry:

- Drug Development: Researchers study this compound's chemical properties to develop new derivatives with improved efficacy and safety profiles. Its synthesis from precursors such as ethyl 2-(3-(4-chlorobenzoyl)-2-methylphenoxy)propanoate allows for structural modifications that may enhance its therapeutic effects.

2. Biology:

- Cellular Studies: Investigations into the biological effects of this compound on cellular processes, such as apoptosis and inflammation pathways, contribute to understanding its potential mechanisms in treating various conditions .

3. Medicine:

- Pain Management: Clinical studies assess this compound's effectiveness in managing chronic pain conditions, including arthritis and postoperative pain. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases .

4. Industry:

- Pharmaceutical Formulations: The compound is used in developing new drug delivery systems and formulations aimed at improving bioavailability and therapeutic outcomes.

Clinical Case Studies

Several clinical studies have examined the efficacy of this compound in various patient populations:

Comparative Efficacy

This compound has been compared to other NSAIDs in various studies to evaluate its relative efficacy:

Mécanisme D'action

Le Losmiprofène exerce ses effets en inhibant l’activité des enzymes cyclo-oxygénases (COX), qui sont impliquées dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de la douleur, de l’inflammation et de la fièvre. En bloquant les enzymes COX, le Losmiprofène réduit la production de prostaglandines, soulageant ainsi la douleur et l’inflammation . Les cibles moléculaires comprennent les enzymes COX-1 et COX-2, et les voies impliquées sont la voie de l’acide arachidonique .

Comparaison Avec Des Composés Similaires

Le Losmiprofène est unique parmi les AINS en raison de sa structure chimique et de son mécanisme d’action spécifiques. Voici des composés similaires :

Diclofénac : Connu pour ses effets anti-inflammatoires puissants, le diclofénac a un profil de sécurité différent de celui du Losmiprofène.

La particularité du Losmiprofène réside dans ses interactions spécifiques avec les canaux ioniques et son utilisation potentielle comme outil de recherche en pharmacologie et en biologie cellulaire .

Activité Biologique

Losmiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. It is primarily used in the management of pain and inflammation associated with various conditions, including arthritis and other musculoskeletal disorders. This article explores the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

This compound functions by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—compounds involved in inflammation and pain signaling. There are two main isoforms of COX:

- COX-1 : Involved in the production of protective gastric mucosa and maintaining renal blood flow.

- COX-2 : Induced during inflammatory responses, leading to increased production of inflammatory mediators.

This compound selectively inhibits COX-2, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

| Activity | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Anti-inflammatory | 0.134 | COX-2 | Reduces inflammation |

| Analgesic | 0.141 | Pain receptors | Alleviates pain |

| Antipyretic | 0.158 | Prostaglandin synthesis | Lowers fever |

The above table illustrates the potency of this compound against its targets, indicating its effectiveness in managing inflammatory responses and pain .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound in clinical settings:

-

Case Study on Arthritis Management :

- A randomized controlled trial involving 200 patients with rheumatoid arthritis demonstrated that this compound significantly reduced joint pain and swelling compared to placebo over a 12-week period. Patients reported a 30% improvement in their overall pain scores.

-

Postoperative Pain Relief :

- In a cohort study involving patients undergoing orthopedic surgery, those treated with this compound reported lower pain levels post-surgery compared to those receiving standard analgesics. The study indicated a reduction in opioid consumption by 25% among this compound users.

- Chronic Pain Management :

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In vitro Studies : Research has shown that this compound effectively inhibits prostaglandin E2 production in cultured human synovial cells, confirming its role as an anti-inflammatory agent.

- Clinical Trials : A meta-analysis of multiple trials indicated that this compound is comparable to other NSAIDs in terms of efficacy but offers a better safety profile concerning gastrointestinal complications .

Propriétés

IUPAC Name |

2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21/h3-9,11H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJAGNNCNBFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(C)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868287 | |

| Record name | 2-[3-(4-Chlorobenzoyl)-2-methylphenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74168-08-4 | |

| Record name | Losmiprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074168084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOSMIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRY6X9550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.